5-amino-N-(4-chlorobenzyl)-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide
Description
This compound belongs to the 5-amino-1,2,3-triazole-4-carboxamide class, characterized by a triazole core substituted with amino and carboxamide groups. The specific structure includes a 4-chlorobenzyl group at the N1-position and a 4-methylbenzyl group at the N4-carboxamide position.
Properties
IUPAC Name |
5-amino-N-[(4-chlorophenyl)methyl]-1-[(4-methylphenyl)methyl]triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN5O/c1-12-2-4-14(5-3-12)11-24-17(20)16(22-23-24)18(25)21-10-13-6-8-15(19)9-7-13/h2-9H,10-11,20H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYJCKRAWNJNTSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=C(N=N2)C(=O)NCC3=CC=C(C=C3)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-N-(4-chlorobenzyl)-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) salts (CuAAC - Copper-catalyzed Azide-Alkyne Cycloaddition).
Substitution Reactions:
Amidation: The final step involves the formation of the carboxamide group, typically through the reaction of the triazole derivative with an amine in the presence of a coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors for the cycloaddition step and automated systems for purification and isolation.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with lithium aluminum hydride (LiAlH4).
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like FeCl3.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to amine derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Research indicates that compounds containing the triazole moiety exhibit a wide range of biological activities, including:
- Antimicrobial Activity : Triazoles are known for their antifungal properties. Studies have shown that derivatives of 5-amino-N-(4-chlorobenzyl)-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide may possess significant antifungal activity against various pathogens.
- Antiparasitic Activity : A notable application is in the treatment of Chagas disease caused by Trypanosoma cruzi. Research has demonstrated that derivatives of this compound can suppress parasite burden in infected models, indicating potential as new therapeutic agents for neglected tropical diseases .
- Anticancer Properties : Preliminary studies suggest that this compound may exhibit cytotoxic effects on cancer cell lines, making it a candidate for further development in cancer therapeutics.
Synthesis and Optimization
The synthesis of this compound typically involves several key steps:
- Formation of the triazole ring through cycloaddition reactions.
- Introduction of substituents via nucleophilic substitution or coupling reactions.
- Optimization for improved solubility and bioavailability.
Research has focused on optimizing the pharmacokinetic properties of this compound to enhance its efficacy and reduce side effects. For instance, modifications to improve aqueous solubility and metabolic stability have been explored .
Chagas Disease Treatment
A significant study involved the phenotypic screening of this compound derivatives against Trypanosoma cruzi. The results indicated that specific derivatives demonstrated potent activity with improved oral exposure compared to existing treatments .
Antifungal Activity
In another study, derivatives were tested against common fungal strains. The results showed promising antifungal activity with minimum inhibitory concentrations (MICs) comparable to established antifungal agents .
Mechanism of Action
The mechanism of action of 5-amino-N-(4-chlorobenzyl)-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide likely involves interaction with specific molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions, facilitating binding to biological macromolecules. The amino and benzyl groups may enhance its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pharmacological and physicochemical properties of triazole-carboxamides are highly dependent on substituent patterns. Below is a detailed comparison with key analogs:
Key Observations:
Substituent Effects on Bioactivity: Halogenated Groups: Chlorine (e.g., 4-chlorobenzyl in the target compound) and fluorine (e.g., 4-fluorophenyl in ) enhance metabolic stability and hydrophobic interactions with target proteins . Methoxy Groups: Compounds like 5-amino-1-benzyl-N-(4-methoxyphenyl)-... show improved solubility due to the electron-donating methoxy group but may reduce membrane permeability . Trifluoromethyl Groups: The trifluoromethyl-substituted analog in demonstrated potent kinase inhibition, highlighting the role of electron-withdrawing groups in target engagement.
Synthetic Accessibility :
- Yields for triazole-carboxamides vary widely (e.g., 24% for compound 6q vs. 70% for CuSO4·5H2O-catalyzed reactions in ). Catalyst choice (e.g., CuBr vs. CuSO4) significantly impacts efficiency .
Pharmacological Performance: Antiproliferative activity is highly substituent-dependent. For example, 4-methylphenyl and 4-fluorophenyl groups correlate with activity against renal and CNS cancers , while 3-chlorobenzyl analogs lack reported efficacy . Discontinued compounds (e.g., 5-amino-N-(4-ethylphenyl)-1-(4-methylbenzyl)-... ) may reflect challenges in pharmacokinetics or toxicity.
Biological Activity
5-amino-N-(4-chlorobenzyl)-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide (CAS Number: 899972-77-1) is a synthetic compound belonging to the class of 1,2,3-triazoles. This compound is characterized by its unique structural features that include an amino group, chlorobenzyl and methylbenzyl substituents, and a triazole ring. The molecular formula is with a molecular weight of 355.8 g/mol .
Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈ClN₅O |
| Molecular Weight | 355.8 g/mol |
| CAS Number | 899972-77-1 |
The presence of the triazole moiety is significant as it has been associated with various biological activities, making compounds in this class of interest for medicinal chemistry.
Biological Activity
The biological activity of this compound has been explored in several studies. The compound exhibits potential antimicrobial, antifungal, and anticancer properties due to its ability to interact with biological targets.
The mechanism by which this compound exerts its biological effects involves:
- Binding Affinity : The triazole ring facilitates hydrogen bonding and π-π interactions with target proteins or enzymes.
- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in disease processes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurodegenerative diseases .
Case Studies and Research Findings
Several studies have reported on the biological effects of similar triazole derivatives, providing insights into the potential applications of this compound:
- Neuroprotective Effects : A study highlighted that triazole derivatives could protect against neurotoxicity induced by amyloid-beta (Aβ) peptides in SH-SY5Y cells. The compound demonstrated good blood-brain barrier permeability and anti-inflammatory properties .
- Antimicrobial Activity : Research indicated that triazole compounds often show significant antimicrobial activity against various pathogens. The incorporation of substituents like chlorobenzyl enhances this activity compared to unsubstituted analogs .
- Anticancer Properties : Triazoles have been studied for their anticancer potential, with certain derivatives showing selective cytotoxicity towards cancer cell lines while sparing normal cells .
Comparative Analysis with Similar Compounds
A comparison with other triazole derivatives reveals the unique advantages of this compound:
| Compound Name | Structural Features | Notable Properties |
|---|---|---|
| 5-amino-N-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide | Triazole core with chlorobenzyl and methylbenzyl groups | Enhanced binding affinity and selectivity |
| 5-amino-N-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide | Fluorinated substituents | Improved lipophilicity |
| 5-amino-N-(3-chloro-benzyl)-1H-1,2,3-triazole-4-carboxamide | Different benzyl substitution | Variations in electronic properties affecting biological activity |
The unique combination of substituents in this compound may confer distinct advantages in terms of binding affinity and selectivity towards biological targets compared to other similar compounds.
Q & A
Q. What are the standard synthetic routes for 5-amino-N-(4-chlorobenzyl)-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide, and what challenges arise during synthesis?
- Methodological Answer : The compound is synthesized via a multi-step process involving:
Condensation : Reacting substituted aniline (e.g., 4-chloroaniline) with isocyanides (e.g., 4-methylbenzyl isocyanide) to form carboximidoyl chloride intermediates.
Cyclization : Treating intermediates with sodium azide (NaN₃) to form the triazole ring .
Q. How is the structural characterization of this compound performed?
- Methodological Answer : Combine spectroscopic and crystallographic methods:
- NMR : Assign peaks for aromatic protons (δ 7.2–7.5 ppm) and amino groups (δ 5.8–6.2 ppm) .
- X-ray Crystallography : Use SHELXL for refinement (e.g., anisotropic displacement parameters, R-factor < 0.05) .
- Mass Spectrometry : Confirm molecular weight (311.31 g/mol) via ESI-MS .
Q. What are the solubility limitations of this compound, and how do they impact biological assays?
- Methodological Answer :
- Low Aqueous Solubility : Due to hydrophobic benzyl groups, solubility in water is <1 mg/mL.
- Workarounds :
- Use DMSO as a co-solvent (≤0.1% to avoid cytotoxicity).
- Synthesize PEGylated derivatives to enhance bioavailability .
Advanced Research Questions
Q. How can conflicting bioactivity data from enzyme inhibition assays be resolved?
- Methodological Answer : Contradictions may arise from assay conditions:
- Control Variables :
| Variable | Impact | Mitigation |
|---|---|---|
| pH | Alters ionization state | Use buffers (e.g., Tris-HCl) at pH 7.4 . |
| Temperature | Affects enzyme kinetics | Standardize at 37°C for physiological relevance . |
- Validation : Cross-check with SPR (surface plasmon resonance) to measure binding affinity (KD) independently .
Q. What computational strategies are effective for predicting SAR (Structure-Activity Relationships)?
- Methodological Answer : Use molecular docking (AutoDock Vina) and MD simulations (GROMACS):
- Targets : Dock against enzymes like carbonic anhydrase IX (PDB ID: 3IAI) to identify key interactions (e.g., H-bonding with His94).
- SAR Insights :
| Substituent | Activity Trend |
|---|---|
| 4-Cl (benzyl) | ↑ Selectivity for cancer cells |
| 4-CH₃ (benzyl) | ↑ Metabolic stability |
- Validation : Synthesize analogs with halogen/methyl variations and test IC₅₀ .
Q. How can crystallographic disorder in the triazole ring be addressed during refinement?
- Methodological Answer : Apply SHELXL constraints:
- Isotropic Refinement : For disordered regions, use ISOR to restrain atomic displacement parameters.
- Occupancy Adjustment : Refine split positions (e.g., 50:50 occupancy) for overlapping atoms.
- Validation : Compare R₁ values pre/post-refinement; a drop >0.02 indicates successful resolution .
Q. What strategies optimize in vivo efficacy despite poor pharmacokinetics?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
